2-amino-4-chloro-N-methylbenzamide
Overview
Description
2-Amino-4-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 104775-66-8 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The InChI code for 2-amino-4-chloro-N-methylbenzamide is1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Amino-4-chloro-N-methylbenzamide is a solid at room temperature . It has a predicted melting point of 137.63°C and a predicted boiling point of approximately 353.0°C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 .Scientific Research Applications
Thermal Stability and Chemical Properties
Thermal Stability of 2-amino-4-chloro-N-methylbenzamide The thermal stability of 2-amino-4-chloro-N-methylbenzamide derivatives has been a subject of research, as exemplified in a study focusing on 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA). This research utilized dynamic DSC curves to assess ADMBA's thermal stability, including the determination of activation energy, initial decomposition temperature, and heat release during thermal decomposition. The study provided valuable insights into the compound's thermal properties, crucial for its application in various scientific and industrial contexts (Cong & Cheng, 2021).
Reactivity with Other Compounds There's also an exploration of the reactivity of related compounds, for instance, the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazides and aromatic aldehyde thiosemicarbazones. Such studies provide a deeper understanding of the chemical behavior of 2-amino-4-chloro-N-methylbenzamide derivatives, expanding their potential applications in various domains (Balya et al., 2008).
Synthesis and Applications in Medicinal Chemistry
Synthesis of Chlorantraniliprole The synthesis of chlorantraniliprole, a compound utilized in agricultural applications for pest control, involves the use of 2-amino-4-chloro-N-methylbenzamide as a key intermediate. This process, involving esterification, reduction, chlorination, and aminolysis, highlights the compound's role in the synthesis of complex molecules with practical applications (Yi-fen et al., 2010).
Antiemetic Drug Study Research into the molar refraction and polarizability of antiemetic drugs like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate reveals the significance of understanding the physicochemical properties of these compounds. This understanding is crucial for the development and optimization of these drugs (Sawale et al., 2016).
Insights into Molecular Structure and Properties
Molecular Structure Analysis Studies involving the conformational analysis of substituted benzamides, including derivatives of 2-amino-4-chloro-N-methylbenzamide, are vital for understanding their molecular behavior and potential interactions in various applications. Such insights are fundamental for applications in medicinal chemistry and material science (Abraham et al., 2015).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .
properties
IUPAC Name |
2-amino-4-chloro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZFZJWURAYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551259 | |
Record name | 2-Amino-4-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-chloro-N-methylbenzamide | |
CAS RN |
104775-66-8 | |
Record name | 2-Amino-4-chloro-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104775-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-chloro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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